BMS-8, chemically known as 1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid, is a small molecule that has garnered significant attention in cancer immunotherapy research. [, , , , ] It acts as an inhibitor of the interaction between programmed cell-death 1 (PD-1) and its ligand PD-L1, which are crucial immune checkpoint molecules. [, , , , ] This interaction plays a critical role in suppressing the immune system's ability to recognize and eliminate cancer cells. [, , , , ] BMS-8's potential lies in its ability to disrupt this interaction, thereby enhancing the body's anti-tumor immune response. [, , , , ]
Future research directions for BMS-8 could include:* Optimization of its structure: Further modifications of the BMS-8 scaffold could lead to the development of more potent and selective inhibitors of the PD-1/PD-L1 interaction. [, ]* Investigation of its pharmacokinetic properties: Understanding how BMS-8 is absorbed, distributed, metabolized, and eliminated in vivo is crucial for translating its therapeutic potential into clinical applications.* Exploration of its efficacy in combination therapies: Combining BMS-8 or its derivatives with other cancer treatments, such as chemotherapy or other immunotherapies, could potentially enhance anti-tumor responses.* Development of new delivery systems: Exploring novel ways to deliver BMS-8 or its derivatives to tumor sites could improve their efficacy and reduce potential side effects.
Technical details regarding specific reaction conditions (e.g., temperature, solvents) are often found in specialized literature but are not publicly disclosed in detail due to proprietary concerns .
BMS-8's molecular structure features a complex arrangement that allows it to effectively inhibit PD-1/PD-L1 interactions. Key structural data includes:
The compound's three-dimensional conformation is crucial for its function, particularly how it interacts with the PD-L1 dimerization process .
BMS-8 primarily participates in reactions that inhibit the PD-1/PD-L1 interaction, which is critical in cancer immune evasion mechanisms. The key reaction details include:
These reactions are significant as they provide insights into how small molecules can modulate immune checkpoint pathways.
BMS-8 functions by blocking the PD-1/PD-L1 interaction, thereby enhancing T cell activation and promoting antitumor immunity. The mechanism involves:
BMS-8 exhibits several notable physical and chemical properties:
These properties influence its solubility, stability, and bioavailability within biological systems .
BMS-8 is primarily researched for its applications in oncology as an immune checkpoint inhibitor. Its potential uses include:
The ongoing studies into BMS-8's mechanisms and effects may lead to novel therapeutic strategies in cancer immunotherapy .
The programmed death-1 (PD-1)/programmed death-ligand 1 (PD-L1) axis represents a critical immunosuppressive pathway exploited by cancer cells to evade host immune surveillance. PD-1, expressed on activated T-cells, interacts with PD-L1—frequently overexpressed on tumor cells and antigen-presenting cells within the tumor microenvironment (TME). This interaction transmits inhibitory signals that suppress T-cell receptor (TCR) signaling, leading to T-cell exhaustion characterized by reduced proliferation, cytokine production, and cytotoxic activity [7]. The pathway is physiologically essential for maintaining self-tolerance and preventing autoimmunity; however, malignancies hijack this mechanism to establish an immunosuppressive TME. Post-translational modifications such as glycosylation stabilize PD-L1 on tumor cell surfaces, while soluble PD-L1 isoforms detected in patient plasma correlate with poor prognosis and advanced disease stages [3] [7]. The clinical success of monoclonal antibodies (mAbs) targeting PD-1 (nivolumab, pembrolizumab) or PD-L1 (atezolizumab, durvalumab) validated this pathway as a cornerstone of cancer immunotherapy, though limitations inherent to biologics spurred interest in alternative modalities [7].
While mAbs revolutionized oncology, their drawbacks—including poor tumor penetration, immunogenicity, protracted half-lives predisposing to immune-related adverse events, and high production costs—highlighted the need for novel inhibitors [6] [7]. Small-molecule immunotherapeutics offer distinct advantages: oral bioavailability enabling flexible dosing, reduced manufacturing complexity, superior tissue and tumor penetration, and potentially lower immunogenicity [3] [6]. However, disrupting the extensive, flat protein-protein interface (PPI) of PD-1/PD-L1 (buried surface area ~1,970 Ų) posed a formidable challenge for drug design [2] [6]. Initial peptidomimetic and macrocyclic peptide inhibitors demonstrated feasibility but faced stability and bioavailability hurdles. Bristol Myers Squibb (BMS) pioneered the first entirely nonpeptidic small-molecule inhibitors, leveraging innovative mechanisms beyond direct competitive inhibition [2] [6].
BMS-8 (CAS 1675201-90-7) emerged from a seminal patent series by Bristol Myers Squibb as a prototypical small-molecule antagonist of the PD-1/PD-L1 interaction. It belongs to the chemical class of (2-methyl-3-biphenylyl)methanol derivatives, designed to allosterically disrupt PPIs [4] [5]. Unlike mAbs or peptide-based inhibitors, BMS-8 functions via a unique "dimer-locking" mechanism: it binds within a hydrophobic tunnel of PD-L1, inducing and stabilizing PD-L1 homodimer formation. This sterically occludes the PD-1 binding epitope, preventing immune checkpoint engagement [2] [4]. With a molecular weight of 494.42 g/mol and the formula C₂₇H₂₈BrNO₃, BMS-8 exemplifies the drug-like properties targeted in this class (Table 1) [4] [8].
Table 1: Structural and Biochemical Profile of BMS-8
Property | Value | Source/Assay |
---|---|---|
Molecular Weight | 494.42 g/mol | [4] [8] |
Chemical Formula | C₂₇H₂₈BrNO₃ | [4] [8] |
CAS Number | 1675201-90-7 | [4] [8] |
Mechanism of Action | PD-L1 dimerization inducer | NMR, X-ray crystallography [2] [3] |
Reported IC₅₀ (PD-1/PD-L1) | 7.2 μM (HTRF); 146 nM (cell-based)* | HTRF assay; HEK293 cell assay [4] [8] |
*Discrepancy reflects assay methodologies (see Section 2.1).
Key Research Findings:
Table 2: Preclinical Efficacy of BMS-8 Analogs (Representative Data)
Model | Compound | Dose/Route | Efficacy (TGI) | Toxicity | Reference |
---|---|---|---|---|---|
B16-F10 melanoma (mice) | NP19 | 100 mg/kg, p.o. | 76.5% | No significant BW loss | [10] |
H22 hepatoma (mice) | NP19 | 25 mg/kg, i.p. | 76.5% | Well tolerated | [10] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0